N-tert-Butoxycarbonyl (R)-2-Aminobutan-1-ol Methanesulfonic Acid is a chemical compound characterized by its unique structure and functional groups, which include a tert-butoxycarbonyl group, an amino group, and a methanesulfonic acid moiety. The compound is recognized for its potential applications in pharmaceutical chemistry, particularly in the synthesis of various bioactive molecules. Its molecular formula is C₁₃H₁₉NO₄S, and it has a CAS number of 163210-89-7.
These reactions highlight the compound's versatility in synthetic organic chemistry.
While specific biological activity data for N-tert-Butoxycarbonyl (R)-2-Aminobutan-1-ol Methanesulfonic Acid may not be extensively documented, compounds with similar structures often exhibit significant biological properties. Amino alcohols are known to play roles in neurotransmission and can serve as precursors for various pharmaceuticals. The presence of the methanesulfonic acid group may enhance solubility and bioavailability, making it a candidate for further biological evaluation.
The synthesis of N-tert-Butoxycarbonyl (R)-2-Aminobutan-1-ol Methanesulfonic Acid typically involves:
These steps can be performed under controlled conditions to optimize yield and purity.
N-tert-Butoxycarbonyl (R)-2-Aminobutan-1-ol Methanesulfonic Acid has potential applications in:
Interaction studies involving N-tert-Butoxycarbonyl (R)-2-Aminobutan-1-ol Methanesulfonic Acid may focus on its reactivity with various electrophiles or its role as a ligand in coordination chemistry. These studies are crucial for understanding its behavior in biological systems and its potential therapeutic applications.
Several compounds share structural similarities with N-tert-Butoxycarbonyl (R)-2-Aminobutan-1-ol Methanesulfonic Acid. Here are a few notable examples:
| Compound Name | Molecular Formula | Notable Features |
|---|---|---|
| N-tert-butoxycarbonyl-L-alanine | C₉H₁₅NO₄ | Contains an L-amino acid structure; used in peptide synthesis. |
| N-Boc-(S)-2-Aminobutan-1-ol | C₁₃H₂₃N₃O₄ | Similar protective group; utilized in asymmetric synthesis. |
| Methanesulfonic acid derivatives | Varies | Commonly used as leaving groups; enhances solubility of compounds. |
N-tert-Butoxycarbonyl (R)-2-Aminobutan-1-ol Methanesulfonic Acid is unique due to its combination of a protected amino alcohol structure with a sulfonic acid group, which provides distinct reactivity patterns not found in other similar compounds. This makes it particularly valuable for specific synthetic pathways and applications in medicinal chemistry.